

Application Notes and Protocols for m-PEG11-NHS Ester Labeling

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Compound of Interest

Compound Name: *m*-PEG11-NHS ester

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These application notes provide detailed protocols and guidelines for the optimal use of **m-PEG11-NHS ester** in labeling proteins, antibodies, and other amine-containing biomolecules. Adherence to these protocols will enhance conjugation efficiency and ensure reproducibility.

Introduction

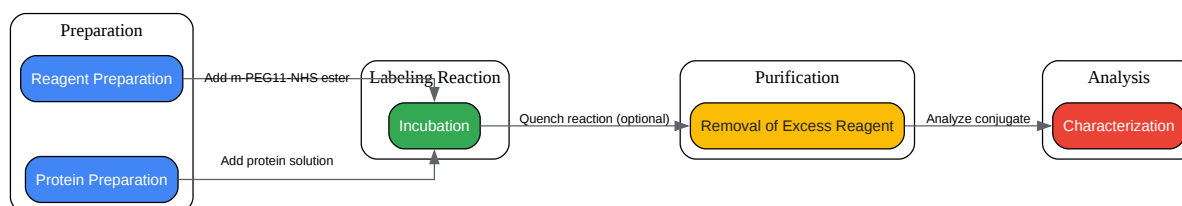
m-PEG11-NHS ester is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain of 11 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of polypeptides) to form stable amide bonds.[1][3][4] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. The hydrophilic PEG spacer also increases the solubility of the labeled molecule in aqueous media.

Reaction Mechanism and Specificity

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH, where the primary amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce labeling efficiency. Therefore, careful control of the reaction pH and prompt use of the dissolved reagent are essential for optimal results.

Experimental Workflow Diagram



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